Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-
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Overview
Description
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound with the molecular formula C20H24N2O2. This compound features a benzaldehyde moiety linked to a piperazine ring through a propoxy chain. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reaction of 4-phenylpiperazine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzoic acid.
Reduction: 3-(3-(4-phenyl-1-piperazinyl)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Benzaldehyde, 3-[4-(phenylmethyl)-1-piperazinyl]-
Uniqueness
Benzaldehyde, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the piperazine ring linked through a propoxy chain to the benzaldehyde moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
84344-47-8 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C20H24N2O2/c23-17-18-6-4-9-20(16-18)24-15-5-10-21-11-13-22(14-12-21)19-7-2-1-3-8-19/h1-4,6-9,16-17H,5,10-15H2 |
InChI Key |
HOGGVOXUHXADJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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